(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-2-23-19(24)17(26-20(23)25)13-15-12-14-8-4-5-9-16(14)21-18(15)22-10-6-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLBLHRFSBYJDY-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with thiosemicarbazide under microwave-assisted conditions . The reaction is carried out in ethanol with a few drops of glacial acetic acid as a catalyst, and the mixture is refluxed at 80°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Structure and Characteristics
The compound features a thioxothiazolidinone ring system linked to a quinoline moiety through a methylene bridge. Its structural uniqueness contributes significantly to its biological activity.
The primary biological activity of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is attributed to its inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is particularly relevant in neurodegenerative diseases like Alzheimer's .
Potential Therapeutic Applications
Due to its cholinesterase inhibitory effects, this compound is being explored as a potential therapeutic agent for:
- Neurodegenerative Diseases: Research indicates that compounds with similar structures exhibit neuroprotective properties and may improve cognitive function in models of Alzheimer's disease .
- Anticancer Activity: Thiazolidinone derivatives have shown significant anticancer activities. The compound's structure allows it to inhibit various enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Research into thiazolidinone derivatives indicates potential antimicrobial activity. The unique structure of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may contribute to its efficacy against various pathogens, warranting further investigation in this area .
Similar Compounds
A comparison with similar compounds reveals that while many thiazolidinone derivatives exhibit biological activity, the specific combination of the quinoline moiety and thioxothiazolidinone ring in this compound sets it apart in terms of potency and specificity against cholinesterases.
| Compound Name | Structure | Activity Focus |
|---|---|---|
| N-(3-chlorophenyl)-2-(8-methyl-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | [Structure] | Anticancer |
| Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine | [Structure] | Cholinesterase Inhibition |
| 5-Arylidenethiazolidinones | [Structure] | Apoptotic Properties |
Case Study 1: Neuroprotective Effects
A study demonstrated that (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting AChE activity and increasing acetylcholine levels .
Case Study 2: Anticancer Activity
Recent research highlighted the anticancer potential of thiazolidinone derivatives, including this compound. It was found to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth. The structure/activity relationship studies indicated that modifications could enhance its efficacy .
Mechanism of Action
The mechanism by which (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one exerts its effects involves the inhibition of cholinesterase enzymes . By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark.
Comparison with Similar Compounds
Structural Analogues and Activity Trends
The compound shares structural similarities with piroxicam analogs and other thioxothiazolidinone derivatives. Key comparisons include:
Anti-HIV Piroxicam Analogs
highlights piroxicam-based compounds (e.g., 13d, 13l, 13m) designed as HIV IN inhibitors. These analogs exhibit EC50 values of 20–25 µM and selectivity indices (SI) >26, with docking studies suggesting binding modes analogous to the clinically used inhibitor raltegravir . While the target compound differs in its quinoline-piperidine substituent (vs. piroxicam’s benzothiazine core), both classes share a thioxothiazolidinone scaffold, which is pivotal for interacting with the IN active site.
Thioxothiazolidinone Derivatives with Varied Substituents
lists structurally related compounds, such as:
- 890097-66-2: Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate
- 324578-42-9: 3-[(2,4-dichlorophenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Pharmacological and Computational Insights
- Binding Affinity: The piroxicam analogs in bind to HIV IN via interactions with Mg²⁺ ions and key residues (e.g., Asp64, Asp116), similar to raltegravir . The target compound’s quinoline-piperidine group may enhance hydrophobic interactions or π-stacking within the IN cavity, though this requires validation.
- Cytotoxicity : The high SI (>26) of piroxicam analogs suggests low cytotoxicity, a benchmark for evaluating the safety profile of the target compound .
Data Table: Key Parameters of Comparable Compounds
Biological Activity
(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has attracted attention due to its diverse biological activities, particularly as an inhibitor of cholinesterases. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioxothiazolidinone ring system linked to a quinoline moiety through a methylene bridge. Its IUPAC name is (5Z)-3-ethyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The structural characteristics play a crucial role in its biological activity.
The primary biological activity of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is attributed to its inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Target Enzymes and Inhibition Potency
The compound has shown significant inhibitory effects on AChE and BChE with IC50 values indicating its potential as a therapeutic agent. For instance, certain derivatives within the thiazolidinone family have demonstrated IC50 values below 20 μM, comparable to known inhibitors like Donepezil .
Structure-Activity Relationship (SAR)
Research into the SAR of thioxothiazolidinone derivatives has revealed that modifications to the quinoline moiety can significantly affect inhibitory potency. For example, the substitution pattern on the quinoline ring influences binding affinity and selectivity towards AChE and BChE. Studies indicate that compounds with specific substitutions exhibit enhanced biological activity .
| Compound | Substitution | IC50 (μM) | Activity |
|---|---|---|---|
| 5g | 4-chlorophenyl | 19.85 ± 0.14 | Good AChE inhibitor |
| 6 | Methyl at 6-position | >20 | Moderate AChE inhibitor |
| 7 | Methyl at 8-position | <20 | Strong AChE inhibitor |
Anticancer Activity
Thiazolidinone derivatives, including this compound, have been investigated for their anticancer properties. The thiazolidinone scaffold is known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies have highlighted the potential of these compounds in targeting multiple pathways involved in cancer progression .
Additional Pharmacological Activities
Beyond cholinesterase inhibition and anticancer properties, (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been associated with other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown moderate to good antimicrobial effects against various bacterial strains and fungi.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting nitric oxide production in immune cells.
- Neuroprotective Effects : By enhancing cholinergic signaling, it could provide neuroprotective benefits in models of neurodegeneration .
Case Studies
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : Research involving MTT assays has demonstrated cytotoxic effects against cancer cell lines such as HepG2, indicating potential for further development as anticancer agents .
- Molecular Docking Studies : Docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, revealing critical amino acid residues involved in enzyme inhibition .
Q & A
What is the general synthetic route for preparing (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one?
Level: Basic
Methodological Answer:
The synthesis typically involves a base-catalyzed condensation reaction between a thiazolidinone precursor (e.g., 3-ethyl-2-thioxothiazolidin-4-one) and a substituted quinoline aldehyde. For analogous thiazolidinones, a piperidine-catalyzed Knoevenagel condensation in ethanol under reflux (4–6 hours) is employed, followed by filtration and recrystallization (e.g., DMF-EtOH mixtures) to isolate the product . Adjust stoichiometry (1.1:1 aldehyde:thiazolidinone ratio) and monitor reaction progress via TLC.
How can reaction conditions be optimized to improve the yield of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent selection: Replace ethanol with THF or DMF to enhance solubility of aromatic intermediates .
- Catalyst variation: Test morpholine or NaOH as alternatives to piperidine to modulate reaction kinetics .
- Temperature control: Prolong reflux duration (7–24 hours) for sterically hindered substrates .
- Workup refinement: Use ice-cold ethanol for washing to minimize product loss during filtration .
What spectroscopic methods confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- FT-IR: Identify ν(C=O) at ~1670–1730 cm⁻¹ and ν(C=S) at ~1150–1250 cm⁻¹ to confirm the thiazolidinone core .
- ¹H/¹³C NMR: Verify Z-configuration via coupling constants (J = 10–12 Hz for olefinic protons) and assign quinoline/piperidine substituents .
- Mass spectrometry: Use HRMS to validate the molecular ion peak (e.g., m/z ~423 for C₂₃H₂₄N₄OS₂) .
How can researchers investigate the structure-activity relationship (SAR) of this compound?
Level: Advanced
Methodological Answer:
- Analog synthesis: Replace the quinoline moiety with isoquinoline or benzothiazole to assess π-π stacking effects .
- Substituent variation: Modify the ethyl group at position 3 to propyl or cyclopropyl to study steric effects on bioactivity .
- In vitro assays: Test analogs against bacterial/fungal strains (e.g., S. aureus, C. albicans) to correlate substituents with MIC values .
What advanced techniques resolve stereochemical ambiguities in thiazolidinone derivatives?
Level: Advanced
Methodological Answer:
- X-ray crystallography: Determine absolute configuration using single-crystal diffraction data (e.g., CCDC deposition for analogous compounds) .
- NOESY NMR: Detect spatial proximity between the ethyl group and quinoline protons to confirm Z-geometry .
- Computational modeling: Perform DFT calculations to compare theoretical and experimental NMR/IR spectra .
How should discrepancies in reported biological activities be addressed?
Level: Advanced
Methodological Answer:
- Assay standardization: Re-evaluate activities using consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity verification: Reanalyze compounds via HPLC (>95% purity) to exclude impurities as confounding factors .
- Mechanistic studies: Use SPR or ITC to directly measure binding affinity to hemoglobin subunits, a reported target for related thiazolidinones .
What are the recommended storage conditions for this compound?
Level: Basic
Methodological Answer:
- Short-term: Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
- Long-term: Use argon/vacuum-sealed vials at -20°C to inhibit oxidative degradation of the thioxo group .
How can researchers mitigate stability issues during biological assays?
Level: Advanced
Methodological Answer:
- Buffer selection: Use PBS (pH 7.4) with 1% DMSO to enhance solubility without destabilizing the thiazolidinone ring .
- Degradation monitoring: Perform LC-MS at 0, 24, and 48 hours to identify breakdown products (e.g., sulfonic acid derivatives) .
- Cryopreservation: Prepare aliquots in assay media and freeze at -80°C to avoid repeated freeze-thaw cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
